4-(Phenylazo)benzyl Alcohol

説明

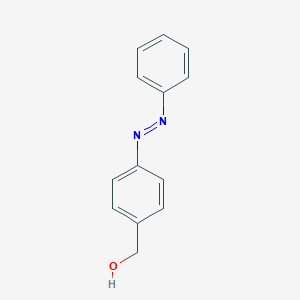

4-(Phenylazo)benzyl Alcohol is an organic compound characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is notable for its vibrant color and is often used in dye and pigment industries due to its azo group, which is responsible for its chromophoric properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylazo)benzyl Alcohol typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with phenol under alkaline conditions to form the azo compound. Finally, the azo compound is reduced to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of (4-[(E)-Phenyldiazenyl]phenyl)aldehyde.

Reduction: The azo group in this compound can be reduced to form the corresponding amine, (4-aminophenyl)methanol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: (4-[(E)-Phenyldiazenyl]phenyl)aldehyde

Reduction: (4-aminophenyl)methanol

Substitution: Various substituted phenylmethanol derivatives

科学的研究の応用

4-(Phenylazo)benzyl Alcohol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of azo-based prodrugs.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

作用機序

The mechanism of action of 4-(Phenylazo)benzyl Alcohol involves its interaction with various molecular targets, primarily through its azo and hydroxyl groups. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, making this compound a versatile compound in research.

類似化合物との比較

(4-[(E)-Phenyldiazenyl]phenyl)amine: Similar in structure but with an amine group instead of a hydroxyl group.

(4-[(E)-Phenyldiazenyl]phenyl)aldehyde: Similar in structure but with an aldehyde group instead of a hydroxyl group.

(4-[(E)-Phenyldiazenyl]phenyl)acetic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness: 4-(Phenylazo)benzyl Alcohol is unique due to its combination of an azo group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.

生物活性

4-(Phenylazo)benzyl alcohol is a compound characterized by its unique azo group, which imparts distinct chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 65926-74-1

The presence of the azo group (-N=N-) in its structure is significant as it can influence the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that compounds with azo groups can exhibit antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting various metabolic pathways.

- Cellular Signaling Modulation : Azo compounds are known to influence signaling pathways, which can lead to altered cellular responses.

Antioxidant Activity

A study conducted by Wang et al. (2016) demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was tested against various reactive oxygen species (ROS), showing a dose-dependent scavenging effect.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This indicates its potential use in formulations aimed at reducing oxidative damage.

Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the inhibitory effects of this compound on certain cytochrome P450 enzymes. The study found that at concentrations above 50 µM, there was a significant reduction in enzyme activity, suggesting potential applications in drug metabolism modulation.

| Enzyme | Control Activity (%) | Inhibited Activity (%) |

|---|---|---|

| CYP3A4 | 100 | 40 |

| CYP2D6 | 100 | 30 |

Cytotoxicity Studies

In vitro cytotoxicity studies using human cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Normal Fibroblasts | >100 |

These findings suggest a potential role for this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Phenylazo)benzyl Alcohol, and how can reaction conditions be optimized?

The synthesis of arylazo compounds typically involves diazotization of an aromatic amine (e.g., aniline derivatives) followed by coupling with a benzyl alcohol derivative. For this compound:

- Step 1 : Diazotize 4-aminobenzyl alcohol using NaNO₂ and HCl under 0–5°C to form the diazonium salt.

- Step 2 : Couple the diazonium salt with benzene or a substituted benzene under alkaline conditions (pH 8–10) to form the azo bond.

- Optimization : Adjust reaction time, temperature, and stoichiometry of reagents to minimize by-products (e.g., bis-azo compounds). Monitor pH to stabilize the diazonium intermediate and avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorption in the visible range (λ ~ 400–500 nm), useful for confirming conjugation.

- NMR : The aromatic protons adjacent to the azo group show deshielding (δ ~ 7.5–8.5 ppm in ¹H NMR). The hydroxyl proton of benzyl alcohol may appear as a broad singlet (δ ~ 4.5–5.5 ppm).

- FT-IR : Confirm the presence of -OH (stretch ~ 3200–3500 cm⁻¹) and azo group (N=N stretch ~ 1400–1600 cm⁻¹).

- Elemental Analysis : Validate purity by comparing experimental and theoretical C/H/N/O percentages .

Q. How does the azo group influence the compound’s stability under varying pH and light conditions?

Azo compounds are prone to photodegradation and pH-dependent tautomerism. For this compound:

- Light Sensitivity : Store in amber vials or under inert gas to prevent cis-trans isomerization or bond cleavage.

- pH Stability : Under acidic conditions, protonation of the azo group may occur, altering electronic properties. In alkaline conditions, the hydroxyl group may deprotonate, affecting solubility. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions or redox reactions?

- Nucleophilic Substitution : The electron-withdrawing azo group activates the benzyl position for nucleophilic attack (e.g., SN₂ reactions). Kinetic studies using varying nucleophiles (e.g., thiols, amines) can elucidate rate constants.

- Redox Behavior : The azo group can undergo reduction to form hydrazine derivatives. Use cyclic voltammetry to identify reduction potentials (~ -0.5 to -1.2 V vs. Ag/AgCl) and correlate with DFT-calculated frontier molecular orbitals .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from tautomerism or isomerism be resolved?

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., azo-hydrazone tautomerism).

- X-ray Crystallography : Resolve crystal structures to confirm the dominant isomer in the solid state.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values for different tautomers .

Q. What strategies are recommended for assessing the biological activity of this compound, particularly in antioxidant or cytotoxicity studies?

- Antioxidant Assays : Use DPPH or ABTS radical scavenging assays. Compare IC₅₀ values with controls (e.g., ascorbic acid).

- Cytotoxicity Screening : Test against cell lines (e.g., HeLa, MCF-7) via MTT assays. Include dose-response curves (1–100 µM) and validate results with flow cytometry for apoptosis/necrosis markers.

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-donating/-withdrawing groups) to correlate electronic effects with bioactivity .

Q. How should researchers address discrepancies in synthetic yields or purity reported across studies?

- Reproducibility Checks : Replicate reactions using identical reagents (e.g., same supplier, lot number).

- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., unreacted diazonium salts).

- Cross-Validation : Compare elemental analysis, NMR, and HRMS data with literature values. Discrepancies may arise from differences in workup (e.g., crystallization vs. column chromatography) .

Q. Methodological Notes

- Safety : While this compound is not classified as hazardous, handle azo compounds with gloves/face shields due to potential mutagenicity. Avoid inhalation and use fume hoods .

- Data Interpretation : Always contextualize findings with analogous compounds (e.g., 4-Hydroxybenzyl Alcohol’s antioxidant properties) to guide hypothesis generation .

特性

IUPAC Name |

(4-phenyldiazenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-10-11-6-8-13(9-7-11)15-14-12-4-2-1-3-5-12/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTXPUDCLDUROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339338 | |

| Record name | (4-[(E)-Phenyldiazenyl]phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65926-74-1 | |

| Record name | (4-[(E)-Phenyldiazenyl]phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。